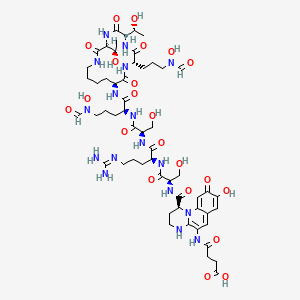
Pyoverdine I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyoverdine I is a cyclic peptide.
科学的研究の応用
Corrosion Inhibition
Pyoverdine, a siderophore produced by Pseudomonas species, shows promising applications in corrosion inhibition. It has been used as an eco-friendly inhibitor for mild steel in acidic environments. Pyoverdine acts as a strong iron chelator, leading to increased charge transfer resistance and activation energy of metal corrosion, thereby protecting the metal surface (Shainy et al., 2016).
Impact on Plant Growth
Research has demonstrated that pyoverdine influences the growth/defense trade-off in plants like Arabidopsis thaliana under iron-deficient conditions. It positively regulates genes related to development and iron acquisition, while repressing defense-related genes. This reveals an interesting interaction between pyoverdine and plant physiology, particularly under conditions of iron scarcity (Trapet et al., 2016).
Role in Bacterial Physiology and Pathogenicity
Pyoverdine plays a crucial role in the physiology and pathogenicity of Pseudomonas aeruginosa. It acts as an iron scavenger and transporter, aiding in bacterial survival under iron-starved conditions. Additionally, pyoverdine has been implicated in the production of virulence factors and biofilm formation, making it a subject of interest in the study of bacterial pathogenesis (Cézard et al., 2014).
Diagnostic and Detection Applications
Pyoverdine's unique properties are being harnessed for diagnostic purposes. For example, its role in the identification of Pseudomonas spp. via Raman spectroscopy has been explored. This approach could provide a rapid detection method for pathogens without the need for culturing steps (Pahlow et al., 2016).
Biosynthesis and Genetic Engineering
Studies on the biosynthesis of pyoverdines have provided insights into the genetic and enzymatic machinery involved in their production. Understanding this process opens avenues for genetic manipulation to produce novel pyoverdines with potential applications in various fields (Calcott et al., 2014).
Understanding Metal Homeostasis
Investigations into the biosynthesis and secretion of pyoverdines in Pseudomonas aeruginosa have shed light on their role in iron and metal homeostasis. This research contributes to our broader understanding of metal transport and regulation in bacteria (Schalk & Guillon, 2013).
特性
製品名 |
Pyoverdine I |
|---|---|
分子式 |
C55H83N17O22 |
分子量 |
1334.3 g/mol |
IUPAC名 |
4-[[(1S)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8-hydroxy-9-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C55H83N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-44,58,73-74,77-79,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37+,43+,44+/m1/s1 |
InChIキー |
NYBSHYBITMVDLL-YYVBLSOISA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)[C@@H]2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)[C@@H](C)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)C(C)O)O |
正規SMILES |
CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3=C(C=C4C=C(C(=O)C=C4N23)O)NC(=O)CCC(=O)O)C(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




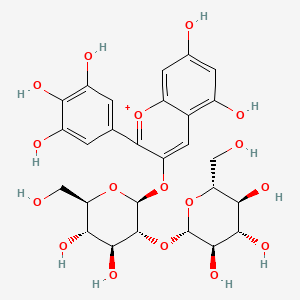

![[4-Acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B1264702.png)
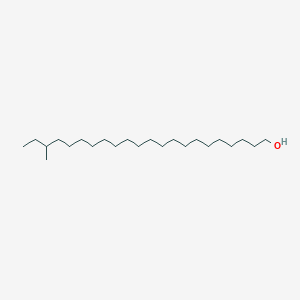
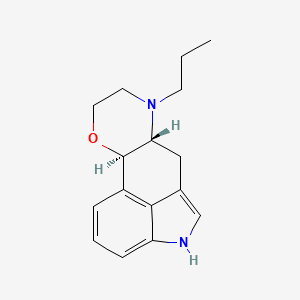
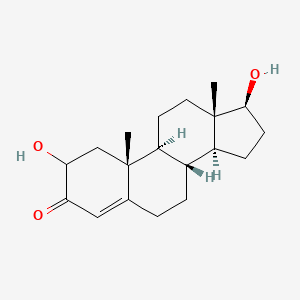
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)



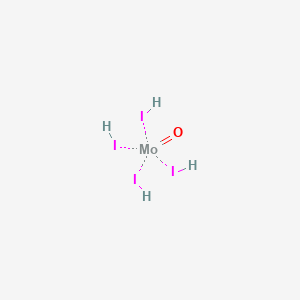

![3-[(1-Carboxylatovinyl)oxy]benzoate(2-)](/img/structure/B1264722.png)